MRS2802
Beschreibung
MRS2802 is a synthetic uridine-5′-diphospho (UDP) analog developed as a potent and selective agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic processes . Structurally, this compound is derived from modifications of the hexose moiety of UDP-glucose (UDPG), where the sugar group is replaced with non-carbohydrate substituents, such as alkyl or aryl groups . This structural alteration enhances selectivity for the P2Y14 receptor over other P2Y subtypes, particularly the P2Y6 receptor, which is also activated by UDP .
This compound exhibits an EC50 of approximately 50 nM at the human P2Y14 receptor, making it a valuable tool for studying P2Y14-mediated signaling pathways, such as inhibition of adenylyl cyclase and activation of ERK1/2 phosphorylation in differentiated HL-60 cells . Its synthesis involves coupling alkyl/aryl monophosphate analogues with uridine derivatives using reagents like dicyclohexylcarbodiimide (DCC) and cation-exchange resins .
Eigenschaften
CAS-Nummer |
1047980-53-9 |
|---|---|
Molekularformel |
C10H14F2N2O11P2 |
Molekulargewicht |
438.17 |
IUPAC-Name |
(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
InChI-Schlüssel |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
SMILES |
FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS2802; MRS 2802; MRS-2802; GTPL5909; GTPL-5909; GTPL 5909. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview
The P2Y14 receptor is natively activated by UDP-glucose (UDPG) and UDP, but these endogenous ligands lack selectivity. MRS2802 and related synthetic analogs address this limitation through targeted structural modifications. Key compounds for comparison include:
| Compound | EC50 (P2Y14) | Selectivity (vs. P2Y6) | Key Structural Features |
|---|---|---|---|
| This compound | 50 nM | >200-fold selectivity | Uridine + aryl/alkyl monophosphate |
| UDP-Glucose | 80 nM | Low selectivity | Native hexose moiety attached to UDP |
| UDP | ~1 μM | Activates P2Y6 | Unmodified uridine diphosphate |
| MRS2907 | Not reported | Selective for P2Y14 | Structural analog of this compound (alkyl variant) |
| MRS2905 | Not reported | Selective for P2Y14 | Thio-modified UDP analog |
Selectivity and Potency
- This compound vs. UDP-Glucose: While UDPG is the endogenous ligand for P2Y14 (EC50 = 80 nM), it exhibits cross-reactivity with other receptors and is prone to enzymatic degradation. This compound, with an EC50 of 50 nM, demonstrates superior potency and stability due to its non-hydrolyzable aryl/alkyl modifications .
- This compound vs. UDP: UDP activates both P2Y14 (EC50 ~1 μM) and P2Y6 receptors, limiting its utility in selective studies.
- This compound vs. Structural differences may influence membrane permeability or receptor binding kinetics .
Mechanistic Insights
- cAMP Inhibition : this compound inhibits forskolin-stimulated cAMP accumulation in P2Y14-HEK293 cells with an EC50 of 50 nM, a response absent in P2Y6-expressing cells .
- ERK1/2 Signaling : Unlike UDP, this compound induces ERK1/2 phosphorylation only in differentiated HL-60 cells expressing P2Y14, confirming receptor-specific activity .
Advantages of this compound in Experimental Models
- Receptor Specificity : this compound’s lack of activity at P2Y6 (even at 10 μM) eliminates confounding effects in studies of inflammation or glucose metabolism .
- Stability : The replacement of UDPG’s labile hexose group with stable aryl/alkyl chains enhances resistance to enzymatic degradation, prolonging its activity in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
